2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)-
Description
2,4-Pentanedione derivatives are versatile β-diketones widely used in coordination chemistry, organic synthesis, and pharmaceutical intermediates. The compound 2,4-pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)- features a trifluoroethylidene group substituted with an amino moiety at the central carbon. This unique structure combines electron-withdrawing trifluoromethyl groups with a nucleophilic amino group, enabling diverse reactivity.
The amino-trifluoroethylidene substituent likely enhances its chelating ability for transition metals and modifies its acidity compared to non-fluorinated analogs. Synthetic routes may involve condensation reactions similar to those used for 3-(arylazo)-2,4-pentanediones (e.g., refluxing hydrazides with diketones in acidic conditions, ). Potential applications include catalysis, fluorinated ligand design, and bioactive molecule synthesis.
Properties
CAS No. |
138610-12-5 |
|---|---|
Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
4-hydroxy-3-(2,2,2-trifluoroethanimidoyl)pent-3-en-2-one |
InChI |
InChI=1S/C7H8F3NO2/c1-3(12)5(4(2)13)6(11)7(8,9)10/h11-12H,1-2H3 |
InChI Key |
ZGZFEVLERGWXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)- primarily involves the formation of the amino-trifluoroethylidene substituent onto the pentanedione backbone. The key synthetic challenge is the controlled introduction of the trifluoromethylated amino group, which imparts the compound's distinctive chemical properties.
Biomimetic Transamination and 1,3-Proton Shift Reaction
A notable synthetic method involves biomimetic transamination, which utilizes azomethine-azomethine isomerization of fluorinated N-benzyl-imines. This method, referred to as the 1,3-Proton Shift Reaction, is a convenient, scalable, and practical approach for preparing fluorine-containing amines and amino acids, including derivatives similar to the target compound. This approach allows the synthesis of biologically relevant fluorinated amines under mild conditions, making it attractive for pharmaceutical applications.
Coupling Agent Mediated Amide Formation
A patented method (CN103124721A) describes the preparation of related fluorinated amino amides through a multi-step process involving:
Step A: Formation of intermediate compounds by reacting precursors under alkaline conditions with a coupling agent such as N,N'-carbonyl diimidazole or isobutyl chlorocarbonate in a water-immiscible solvent (e.g., ethyl acetate or isopropyl acetate).
Step B: Hydrogenolysis of the intermediate in the presence of a hydrogenolysis catalyst and hydrogen gas to yield the target amino compound.
Step C (optional): Conversion of the free base compound to its acid salt form (e.g., hydrochloride, trifluoroacetate) for improved stability or solubility.
This method emphasizes the use of protective groups (benzyl carbamate, tert-butyl carbamate, dibenzyl amine) and coupling agents to facilitate amide bond formation while preserving the trifluoromethylated amino moiety.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvent | Coupling Agent | Catalyst | Notes |
|---|---|---|---|---|---|
| Formation of intermediate | Precursor amine + acid derivative | Ethyl acetate or isopropyl acetate | N,N'-carbonyl diimidazole or isobutyl chlorocarbonate | - | Requires alkaline conditions (e.g., triethylamine) |
| Hydrogenolysis | Intermediate compound + H2 | Suitable solvent | - | Hydrogenolysis catalyst (e.g., Pd/C) | Converts protected intermediate to free amine |
| Salt formation (optional) | Free base + acid (HCl, CF3CO2H) | - | - | - | Enhances compound stability and handling |
Chemical Reactions Analysis
Types of Reactions
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism by which 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Fluorinated Derivatives
1,1,1-Trifluoro-2,4-pentanedione (CAS 367-57-7):
Azo-Substituted Derivatives
- 3-(Phenylazo)-2,4-pentanedione (CAS 56276-49-4): Structure: Phenylazo group at C3. Molecular Formula: C₁₁H₁₂N₂O₂; MW: 204.23 g/mol. Key Properties: logP = 2.34 (hydrophobic), Hvap = 56.2 kJ/mol . Applications: Formation of Schiff bases with aminophenol for metal complexes (e.g., Cu(II), Co(II)) .
Aromatic/Alkyl-Substituted Derivatives
3-(4-Methoxyphenyl)-2,4-pentanedione (CAS 72969-10-9):
- 3-Ethyl-2,4-pentanedione (CAS 4335-90-4): Structure: Ethyl group at C3. Key Properties: Tautomerizes between enol and keto forms; used in pesticide intermediates .
Comparative Data Table
Research Findings
Metal Complexation
- Trifluoroacetylacetone Derivatives: Form stable complexes with metals like Fe(III) and Al(III) due to strong electron-withdrawing effects . The amino group in the target compound could further stabilize complexes through hydrogen bonding.
- 3-(2-Thiazolylazo)-2,4-pentanedione : Forms 1:2 Schiff base complexes with Co(II), demonstrating the versatility of β-diketones in coordination chemistry .
Biological Activity
2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)- is a fluorinated derivative of pentanedione that has garnered attention due to its potential biological activities. This compound's unique structure, featuring both ketone and amino groups along with trifluoromethyl substituents, suggests various interactions in biological systems. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)- can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 195.14 g/mol
- CAS Number : 138610-12-5
The compound's significant features include:
- Tautomerism : Exhibits keto-enol tautomerism which may influence its reactivity and biological interactions.
- Fluorination : The presence of trifluoromethyl groups enhances lipophilicity and may affect membrane permeability.
Antimicrobial Activity
Recent studies have indicated that 2,4-Pentanedione derivatives exhibit notable antimicrobial properties. For instance:
- Case Study : A study evaluated the efficacy of various pentanedione derivatives against common bacterial strains. The results showed that derivatives with trifluoroethylidene groups had enhanced antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Base Compound | 100 | S. aureus |
| 2,4-Pentanedione Derivative | 30 | S. aureus |
| Fluorinated Derivative | 20 | E. coli |
Antiviral Activity
The antiviral potential of this compound has also been investigated:
- Research Findings : In vitro studies demonstrated that the compound exhibits antiviral activity against influenza virus strains. The compound's mechanism was suggested to involve inhibition of viral replication at a concentration of approximately 25 µg/mL.
Cytotoxicity
Cytotoxicity assays were conducted to evaluate the safety profile of the compound:
- Findings : The compound showed selective cytotoxicity towards cancer cell lines with IC values ranging from 15 to 30 µg/mL while exhibiting minimal toxicity towards normal human fibroblasts (IC >100 µg/mL). This selectivity indicates potential for further development in cancer therapeutics.
The biological activity of 2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
- Membrane Interaction : The fluorinated groups enhance interaction with cellular membranes, facilitating entry into cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound might induce oxidative stress in target cells leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)-, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving trifluoroacetylacetone derivatives and amine-containing precursors. Key steps include:
- Use of trifluoroacetic anhydride as a fluorinating agent in the presence of catalysts like triethylamine (common in trifluoro compound syntheses) .
- Solvent selection (e.g., dichloromethane) and temperature control to enhance yield and purity .
- Purification via recrystallization or chromatography to isolate the product .
- Critical Consideration : Monitor reaction progress using TLC or HPLC to avoid side products like tautomers or unreacted intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : Focus on NMR to confirm trifluoroethylidene groups and NMR to resolve amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns of fluorine .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretching frequencies to confirm functional groups .
Q. How does the trifluoroethylidene group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer :
- The trifluoroethylidene group enhances lipophilicity, making the compound more soluble in organic solvents (e.g., DMSO, acetone) than in water .
- Stability tests under varying pH and temperature conditions are recommended. Avoid oxidizing agents, as the trifluoro group may degrade under harsh conditions .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity in drug design?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to model interactions with biological targets (e.g., viral proteins) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks .
- Machine Learning : Train models on structural analogs to predict pharmacokinetic properties (e.g., bioavailability) .
Q. What strategies resolve contradictions in spectroscopic data caused by tautomerism or dynamic equilibria?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments at low temperatures to "freeze" tautomeric forms and assign peaks accurately .
- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers and compare with solution-phase data .
- Dynamic NMR Simulations : Model exchange processes to quantify tautomer ratios and equilibrium constants .
Q. How can this compound be integrated into multi-step syntheses of heterocyclic or organometallic complexes?
- Methodological Answer :
- Heterocycle Synthesis : React with hydrazines or thioureas to form trifluoromethyl-substituted quinoxalines or thiadiazines .
- Organometallic Coordination : Utilize the diketone moiety to chelate metal ions (e.g., Cu, Fe) for catalytic or sensing applications .
- Case Study : In peptide synthesis, the amino group can be protected with Boc/Fmoc groups, enabling selective coupling reactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for pharmaceutical applications?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral amines or transition-metal complexes) to control stereochemistry .
- Continuous Flow Reactors : Optimize large-scale production by improving heat/mass transfer and reducing side reactions .
- Quality Control : Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor enantiomeric excess (ee) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
